Integracin A
Overview
Description
Integracin A is a unique ester compound derived from two structurally related alkylresorcinols. It was first isolated from the fungus Cytonaema species in 2002. This compound has garnered attention due to its potent inhibitory activity against HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Integracin A is synthesized through the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-(acetoxy)undecyl group at position 2 . The synthesis involves multiple steps, including esterification and hydroxylation reactions under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in small quantities for research purposes. The production involves the cultivation of the Cytonaema species fungus, followed by extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Integracin A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters
Scientific Research Applications
Integracin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydroxylation reactions.
Biology: Investigated for its role in inhibiting HIV-1 integrase, making it a potential candidate for antiviral drug development.
Medicine: Explored for its cytotoxic effects against various cancer cell lines, including HepG2 and NCI-H460.
Mechanism of Action
Integracin A is structurally related to other alkylresorcinols, such as Integracin B and Cytospyrone. These compounds share similar inhibitory activities against HIV-1 integrase but differ in their specific molecular structures and potency . This compound is unique due to its specific ester linkage and the presence of both hydroxyl and acetoxy groups, which contribute to its distinct biological activities .
Comparison with Similar Compounds
Integracin B: Another ester of alkylresorcinols with similar inhibitory activity against HIV-1 integrase.
Cytospyrone: A polyketide with antimicrobial and cytotoxic properties.
Integracin A stands out due to its potent inhibitory activity and unique structural features, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2-[(8R)-8-acetyloxyundecyl]-4,6-dihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3/t33-,34-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCZIASPPCLCU-KKLWWLSJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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